molecular formula C9H10N2O4S B13443344 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No.: B13443344
M. Wt: 242.25 g/mol
InChI Key: HZWABAZZCNOEQR-UHFFFAOYSA-N
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Description

2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C9H10N2O4S . This chemical features a cyclopenta-thiazole core, a structure of significant interest in medicinal chemistry due to its similarity to privileged scaffolds used in drug discovery. The thiazole ring is a versatile heterocycle frequently found in bioactive molecules and approved drugs, contributing to various pharmacological effects such as antimicrobial, anticonvulsant, and anticancer activities . Compounds based on the 4-thiazolidinone core and its derivatives have been extensively researched as sources for novel anti-inflammatory, antitumor, antimicrobial, and antidiabetic agents . The specific research applications and mechanism of action for this particular derivative are areas for ongoing investigation, but its sophisticated structure makes it a valuable building block for developing new chemical entities and probing biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

2-(methoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-15-9(14)11-8-10-6-4(7(12)13)2-3-5(6)16-8/h4H,2-3H2,1H3,(H,12,13)(H,10,11,14)

InChI Key

HZWABAZZCNOEQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CCC2C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Cyclopenta[d]thiazole Core

  • Starting from precursors such as mercapto-substituted cyclopentane derivatives or thiosemicarbazides, cyclization under basic or acidic conditions leads to the formation of the fused thiazole ring.
  • For example, thiosemicarbazide derivatives react with halogenated cyclopentane intermediates or similar electrophiles to yield the heterocyclic core after intramolecular cyclization.
  • Yields for such cyclizations vary widely but can reach up to 80-90% depending on conditions and substituents.

Functionalization with Methoxycarbonylamino Group

  • The methoxycarbonylamino substituent at the 2-position is typically introduced by reaction of amine intermediates with methyl chloroformate or related reagents to form carbamates.
  • Alternatively, coupling of carboxylic acid derivatives with methoxyamine under peptide coupling conditions (e.g., using coupling agents like TBTU in DMF with a base such as diisopropylethylamine) yields the methoxycarbonylamino functionality with moderate to good yields (50-80%).

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization of thiosemicarbazide derivatives Basic media, ethanol or aqueous medium, reflux 52–88 Efficient cyclization to 1,2,4-triazole-thione analogs
Ester hydrolysis to carboxylic acid HCl in methanol, 65°C, 16 h 99.9 Near quantitative conversion of ester to acid
Carbamate formation (methoxycarbonylamino) Methyl chloroformate, base (e.g., pyridine), DCM, 60°C overnight 51 Purified by silica gel chromatography
Amide coupling with methoxyamine TBTU coupling in DMF, base (K2CO3 or DIEA), room temp, overnight 50-80 Column chromatography purification

Representative Synthetic Scheme (Conceptual)

  • Starting material : Cyclopentane derivative with suitable leaving groups or thiosemicarbazide intermediate.
  • Cyclization : Treatment under basic or acidic conditions to form fused cyclopenta[d]thiazole ring.
  • Esterification : Introduction of ester group at 4-position carboxyl via reaction with ethyl bromoacetate or similar.
  • Hydrolysis : Conversion of ester to carboxylic acid under acidic conditions.
  • Methoxycarbonylamino substitution : Reaction of amino intermediate with methyl chloroformate or via amide coupling to install methoxycarbonylamino group at 2-position.

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the structure of the final compound, showing characteristic signals for the methoxy group (around 3.7 ppm in ^1H NMR), amide protons, and carboxylic acid protons.
  • Purity and identity are typically verified by High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Yields and purity depend on reaction conditions, with optimization of temperature, solvent, and reagent stoichiometry critical for maximizing product formation.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Typical Yield (%) Reference/Notes
Cyclization to thiazole core Thiosemicarbazide + halogenated cyclopentane, base, reflux 52–88 Stepwise reactions in ethanol/basic media
Ester hydrolysis HCl in MeOH, 65°C, 16 h 99.9 Efficient conversion to carboxylic acid
Methoxycarbonylamino installation Methyl chloroformate, pyridine, DCM, 60°C overnight ~51 Carbamate formation, purified by chromatography
Amide coupling alternative TBTU, DMF, base (DIEA), rt overnight 50-80 Peptide coupling conditions

Chemical Reactions Analysis

Types of Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

2-[(Methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a member of the thiazole family, which is well-known for its wide array of biological activities and uses in medicinal chemistry. The presence of a cyclopentane ring fused to the thiazole moiety gives this compound unique characteristics that may lead to distinct biological activities and potential therapeutic uses.

Overview

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It has been investigated for its potential as an antimicrobial and anticancer agent. It has been explored for its therapeutic potential in treating various diseases due to its biological activity. It contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Chemical Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Major products include sulfoxides and sulfones.
  • Reduction: Reduction reactions can convert it into its corresponding thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product is thiazolidine derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups. Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions. Various substituted thiazole derivatives are produced depending on the nucleophile that is used.

The compound's mechanism of action involves interacting with particular molecular targets within biological systems. It can attach to enzymes or receptors, changing their activity and causing a variety of biological effects. It may, for example, prevent the activity of certain enzymes involved in cell proliferation, hence exhibiting anticancer capabilities.

Mechanism of Action

The mechanism of action of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid Cyclopenta[d][1,3]thiazole -NHCO₂CH₃ (position 2), -COOH (position 4) ~283.30* High polarity due to -COOH; potential for hydrogen bonding and metal coordination.
2-Bromo-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid Cyclopenta[d][1,3]thiazole -Br (position 2), -COOH (position 4) 248.10 Electrophilic bromine enhances reactivity (e.g., Suzuki coupling); lower solubility vs. target.
4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide Cyclopenta[d][1,3]thiazole -NH₂ (position 2), hydrobromide salt ~243.16† Basic amine improves solubility in acidic media; salt form stabilizes the compound.
2-(1H-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid Cyclopenta[b]thiophene Tetrazolyl (position 2), -COOH (position 3) 236.25 Tetrazole enhances metabolic stability; thiophene core alters electronic properties.
2-{2-[(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide Cyclopenta[b]thiophene -S-CH₂CONH- (position 2), -CONH₂ (position 3), triazole substituent ~454.52‡ Sulfanyl-propanamido group enhances lipophilicity; triazole may confer kinase inhibition.

*Calculated based on molecular formula C₁₁H₁₂N₂O₅S (methoxycarbonylamino + carboxylic acid). †Calculated for C₇H₈N₂S·HBr. ‡Molecular weight estimated from structure in .

Key Comparisons :

Substituent Effects on Reactivity: The bromo analog (248.10 Da) is suited for cross-coupling reactions, whereas the methoxycarbonylamino group in the target compound may participate in hydrolysis or enzymatic cleavage . The tetrazole analog (236.25 Da) offers metabolic resistance compared to carboxylic acid derivatives, as tetrazoles are less prone to glucuronidation .

Solubility and Acidity :

  • The target compound’s -COOH group (pKa ~2-3) increases water solubility at physiological pH, whereas the hydrobromide salt of the amine analog (243.16 Da) enhances solubility in acidic conditions .
  • The cyclopenta[b]thiophene core (e.g., in ) has reduced polarity vs. thiazole, favoring membrane permeability .

Biological Relevance :

  • Mitofusin agonists with cyclopenta-thiophene cores (e.g., TAMRA compounds) restore mitochondrial DNA content, suggesting the target’s thiazole variant may share similar bioactivity .
  • Thiazole-carboxylic acids are precursors for metal-organic frameworks (MOFs) , leveraging -COOH for coordination with Zn²⁺/Cu²⁺ .

Synthetic Accessibility :

  • Brominated and aminated analogs are synthesized via nucleophilic substitution, while the target compound likely requires carbamate-forming reagents (e.g., methyl chloroformate) .

Biological Activity

2-[(Methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring fused with a thiazole moiety, makes it a candidate for various biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O4S
  • Molecular Weight : 218.25 g/mol
  • Structural Features : The compound contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions, resulting in the formation of the thiazole ring followed by functionalization to introduce the methoxycarbonyl and carboxylic acid groups .

Biological Activities

Research indicates that 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid exhibits several biological activities:

  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals. In assays like the DPPH method, it demonstrated significant antioxidant potential with an IC50 value comparable to standard antioxidants such as ascorbic acid .
  • Enzyme Inhibition :
    • Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial in melanin biosynthesis. It has shown promising results in inhibiting this enzyme, making it relevant for cosmetic applications targeting hyperpigmentation .
    • Xanthine Oxidase Inhibition : Similar compounds have been studied for their xanthine oxidase inhibitory activity, which is important in managing gout and other inflammatory conditions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens; however, further research is necessary to establish its efficacy and mechanism .

The biological effects of 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid are primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

  • The compound's interaction with tyrosinase involves hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
  • Its antioxidant activity is linked to its capacity to donate protons to free radicals, thus neutralizing them .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives similar to 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid:

StudyFindingsIC50 Value
Young Mi Ha et al. (2023)Evaluated tyrosinase inhibition16.5 ± 0.37 µM for the most potent inhibitor
Antioxidant StudyDPPH radical scavenging activityIC50 = 18.17 µg/mL
Xanthine Oxidase StudyModerate inhibition compared to FebuxostatNot specified

Q & A

Q. What are the primary synthetic routes for synthesizing 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization : Reaction of α-haloketones with thiourea forms the thiazole core .
  • Functionalization : Methoxycarbonylamino and carboxylic acid groups are introduced via nucleophilic substitution or condensation under acidic/basic conditions .
  • Key steps : Cyclopentane ring formation may require intramolecular cyclization of pre-functionalized intermediates, with reaction conditions (e.g., reflux in acetic acid or ethanol) optimized for yield and purity .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR confirm substituent positions and cyclopentane-thiazole fusion. IR spectroscopy identifies carbonyl groups (e.g., carboxylic acid at ~1700 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS ensures purity (>97% by area normalization) .
  • Crystallography : X-ray diffraction resolves stereochemistry in cyclopentane-thiazole systems, though challenges arise due to conformational flexibility .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and methoxycarbonyl groups. Limited solubility in water requires pH adjustment (e.g., sodium salt formation) .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the methoxycarbonylamino functionalization step?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation .
  • Solvent effects : Polar solvents (e.g., THF) improve reagent solubility but may require anhydrous conditions to prevent ester hydrolysis .
  • Temperature control : Stepwise heating (e.g., 50–80°C) balances reaction rate and byproduct suppression .
  • Monitoring : Real-time FTIR tracks carbonyl intermediate formation .

Q. How do computational methods aid in predicting reactivity and designing derivatives?

  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energy barriers) and electronic properties (e.g., HOMO-LUMO gaps for electrophilic substitution) .
  • Molecular docking : Predicts binding affinity of derivatives to biological targets (e.g., enzymes) by simulating interactions with active sites .
  • Machine learning : Trains models on existing reaction datasets to predict optimal conditions for novel derivatives .

Q. How should researchers resolve contradictions in reported synthetic methods (e.g., solvent choice, reaction time)?

  • Case study : uses acetic acid for cyclization, while employs ethanol with sodium acetate. Systematic comparison reveals:
    • Acetic acid : Faster reaction (3–5 h) but lower purity due to side reactions .
    • Ethanol : Slower (5 h) but higher yields (59–61%) with fewer byproducts .
  • Mitigation : Design a fractional factorial experiment to isolate variables (solvent, temperature, catalyst) and identify robustness thresholds .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing decomposition risks .
  • In-line purification : Couple synthesis with liquid-liquid extraction or crystallization to remove impurities early .
  • Process analytical technology (PAT) : Use Raman spectroscopy for real-time monitoring of key intermediates .

Q. How does the compound’s stereochemistry influence its biological or material applications?

  • Biological activity : Enantiomers may exhibit differential binding to chiral targets (e.g., enzymes). Resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity studies .
  • Material science : Conformational isomers (e.g., boat vs. chair cyclopentane) affect crystallinity and thermal stability, impacting applications in polymer composites .

Methodological Considerations

  • Data validation : Cross-reference spectral data with PubChem entries (InChI Key: PIAYLONXKHUMGZ-UHFFFAOYSA-N) to confirm structural integrity .
  • Reproducibility : Document reaction parameters (e.g., anhydrous conditions, exact molar ratios) to address variability in multi-step syntheses .

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